molecular formula C20H21ClN2 B5055351 N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B5055351
M. Wt: 324.8 g/mol
InChI Key: IMZVYMDQVZARAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CBT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBT belongs to the class of carbazole derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to have antioxidant and anti-inflammatory effects, as well as enhance neuronal survival and function. In psychiatric disorder research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to modulate neurotransmitter levels and exhibit anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be considered.

Future Directions

There are several future directions for the research of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. In cancer research, further studies are needed to determine its efficacy in vivo and its potential for combination therapy. In neurodegenerative disease research, further studies are needed to determine its mechanism of action and potential for clinical use. In psychiatric disorder research, further studies are needed to determine its safety and efficacy in clinical trials. Additionally, the development of novel N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives may lead to compounds with improved therapeutic properties.

Synthesis Methods

N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig amination. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the carbazole ring. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Scientific Research Applications

N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In neurodegenerative disease research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In psychiatric disorder research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit antidepressant and anxiolytic effects.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-13-5-10-18-17(11-13)16-3-2-4-19(20(16)23-18)22-12-14-6-8-15(21)9-7-14/h5-11,19,22-23H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZVYMDQVZARAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.